molecular formula C15H18N6O3 B2759050 N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235317-08-4

N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2759050
CAS No.: 1235317-08-4
M. Wt: 330.348
InChI Key: YQOCLUURVVMADO-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct heterocyclic moieties: an isoxazol-3-yl group at the N1 position and a (1-(pyrimidin-2-yl)piperidin-4-yl)methyl group at the N2 position. The isoxazole ring (a five-membered heterocycle with two oxygen atoms) and pyrimidine-substituted piperidine may enhance binding interactions with biological targets, such as viral entry proteins or enzymes.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c22-13(14(23)19-12-4-9-24-20-12)18-10-11-2-7-21(8-3-11)15-16-5-1-6-17-15/h1,4-6,9,11H,2-3,7-8,10H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOCLUURVVMADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine with a β-keto ester or diketone under acidic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring can be constructed through cyclization reactions involving appropriate amine and aldehyde precursors.

    Coupling with Pyrimidine: The pyrimidine ring is introduced through nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.

    Formation of Oxalamide Linkage: The final step involves the coupling of the isoxazole and piperidine-pyrimidine intermediates using oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of isoxazoline derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases, including infections and cancers.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyrimidine rings may facilitate binding to these targets, while the piperidine ring could enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous oxalamides from the evidence:

Compound Name Substituents Primary Application Key Data
Target Compound N1: Isoxazol-3-yl; N2: (1-(pyrimidin-2-yl)piperidin-4-yl)methyl Presumed antiviral (structural analogy) No direct data available
Compound 13 (Ev1) N1: (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl; N2: 4-Chlorophenyl HIV entry inhibitor LC-MS: 479.12 (M+H+), HPLC: 90% purity, Yield: 36%
Compound 8 (Ev3) N1: 4-Chlorophenyl; N2: (5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl HIV entry inhibitor LC-MS: 423.26 (M+H+), HPLC: >95% purity, Yield: 46%
S336 (Ev5,6) N1: 2,4-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl Flavoring agent (umami agonist) NOEL: 100 mg/kg/day (rat), Estimated exposure: 0.0002–0.003 μg/kg/day
GMC-3 (Ev4) N1: 4-Chlorophenyl; N2: 1,3-Dioxoisoindolin-2-yl Antimicrobial Synthesized via THF recrystallization; no activity data
Key Observations:

Heterocyclic Variations: The target compound’s isoxazole and pyrimidine groups contrast with thiazole (e.g., Compounds 8, 13) or isoindoline-dione (e.g., GMC-3) moieties in analogs. The pyrimidin-2-yl-piperidine substituent in the target compound introduces a six-membered nitrogen-rich ring, which could enhance π-π stacking or hydrogen-bonding interactions compared to simpler piperidine or pyrrolidine derivatives .

Biological Applications: Antiviral oxalamides (e.g., Compounds 8, 13) often feature chlorophenyl and hydroxyalkyl-thiazole groups, suggesting these substituents are critical for targeting HIV entry proteins. The target compound’s lack of chlorophenyl and inclusion of pyrimidine may redirect its specificity . Flavoring agents like S336 prioritize methoxybenzyl and pyridinyl-ethyl groups for taste receptor activation, highlighting how minor structural changes pivot functionality from therapeutics to sensory applications .

Synthetic and Analytical Data: Yields for antiviral oxalamides range from 36% (Compound 13) to 55% (Compound 9), with HPLC purity >90% . The target compound’s synthetic feasibility remains speculative but could align with these benchmarks. Flavoring oxalamides exhibit robust safety profiles (e.g., S336’s NOEL of 100 mg/kg/day), underscoring the importance of substituent choice in toxicity .

Metabolic and Toxicological Considerations

  • Antiviral Analogs: No toxicity data are provided in the evidence, but the chlorophenyl group in Compounds 8–15 may raise metabolic stability concerns compared to the target compound’s pyrimidine-piperidine chain .
  • Flavoring Agents : S336 and analogs are metabolized via hydrolysis and oxidation, with low bioaccumulation risks. The target compound’s isoxazole and pyrimidine groups might undergo similar pathways, but its therapeutic application would require stricter safety evaluations .

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound featuring an isoxazole ring, a pyrimidine ring, and a piperidine ring linked through an oxalamide moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isoxazole Ring : Synthesized via the reaction of hydroxylamine with β-keto esters or diketones under acidic conditions.
  • Synthesis of the Piperidine Derivative : Constructed through cyclization reactions involving appropriate amine and aldehyde precursors.
  • Coupling with Pyrimidine : Achieved through nucleophilic substitution reactions using pyrimidine derivatives.

The resulting compound is characterized by its ability to interact with specific biological targets, potentially leading to therapeutic applications.

The mechanism of action for this compound involves interactions with enzymes or receptors. The isoxazole and pyrimidine rings may enhance binding affinity, while the piperidine ring contributes to stability and bioavailability. The exact pathways depend on the biological context and target nature.

Antimicrobial Properties

Research indicates that compounds with isoxazole moieties exhibit antimicrobial activity. For instance, studies have shown that similar isoxazole derivatives can inhibit bacterial growth and show potential against various pathogens, including resistant strains . The structural features of this compound may confer similar properties.

Anticancer Potential

The compound is being evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The presence of the piperidine ring may enhance its efficacy against certain cancer types by improving cellular uptake.

Insecticidal Activity

Recent investigations into isoxazole derivatives indicate their potential as insecticides, particularly against malaria vectors like Anopheles gambiae. The compound's structure allows for high contact toxicity, making it a candidate for developing new insecticides .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique characteristics of this compound:

Compound NameStructure FeaturesBiological Activity
N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamideIsoxazole & PyridineModerate antimicrobial activity
N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-4-yl)piperidin-4-yl)methyl)oxalamideIsoxazole & PiperidineEnhanced anticancer properties
N1-(isoxazol-3-yl)-N2-(pyrimidin derivative)Isoxazole & PyrimidineInsecticidal activity against An. gambiae

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on EPAC Antagonists : A series of 2-(isoxazol-3-yl)-2-Oxo-N'-phenyl-acetohydrazonoyl cyanides were synthesized and evaluated for their activity as EPAC antagonists, revealing low micromolar inhibitory activity .
  • Insecticidal Efficacy : Research demonstrated that certain isoxazole derivatives showed significant toxicity against both wild-type and resistant strains of An. gambiae, indicating their potential as new insecticides .

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